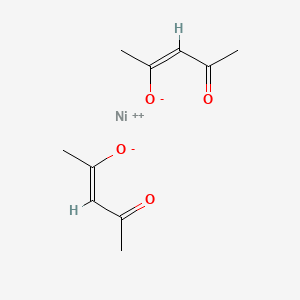

Nickel(II) acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNSKKZFQMGDH-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Emerald-green solid, soluble in water; [Merck Index] | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3264-82-2 | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I48R807JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of Nickel(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), a coordination complex with the chemical formula Ni(C₅H₇O₂)₂, is a versatile compound widely utilized in various chemical applications, including as a catalyst and a precursor for the synthesis of nickel-based materials. Its structural properties are of fundamental importance, dictating its reactivity, stability, and physical characteristics. This technical guide provides a comprehensive overview of the core structural features of nickel(II) acetylacetonate, focusing on its anhydrous and hydrated forms.

Molecular Structure and Coordination Chemistry

This compound exhibits structural polymorphism, primarily existing in an anhydrous trimeric form and a hydrated monomeric form. The coordination environment of the nickel(II) ion is a key determinant of the overall structure.

Anhydrous this compound: A Trimeric Structure

In its anhydrous state, this compound adopts a trimeric structure with the formula [Ni(acac)₂]₃.[1] The three nickel atoms are arranged in a nearly linear fashion. Each pair of adjacent nickel atoms is bridged by two μ₂ oxygen atoms from the acetylacetonate ligands.[1] This bridging allows each nickel center to achieve a tetragonally distorted octahedral coordination geometry.[1] The trimeric structure is crucial for satisfying the coordination number of the nickel(II) ions in the absence of coordinating solvent molecules.[1]

Hydrated this compound: Monomeric Octahedral Complexes

In the presence of water, this compound forms a dihydrate, Ni(acac)₂(H₂O)₂, which is a blue-green solid.[1] In this form, the complex is monomeric, with the nickel(II) center in an octahedral coordination environment.[1] The coordination sphere is completed by two bidentate acetylacetonate ligands and two water molecules.[1] The dihydrate exists as both cis and trans isomers, with the trans isomer being more commonly observed.[1][2] In the trans isomer, the two water molecules occupy the axial positions of the octahedron.[2]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction studies. The following tables summarize the key crystallographic and bond metric data for the anhydrous trimer and the trans-dihydrate isomer. Data for the cis-dihydrate isomer is less commonly reported in detail.

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Ni(acac)₂]₃ (Anhydrous) | - | - | - | - | - | - | - | - |

| trans-[Ni(acac)₂(H₂O)₂]·H₂O | Orthorhombic | - | - | - | - | - | - | - |

| trans-[Ni(acac)₂(py)₂]·2H₂O | Monoclinic | P2₁/c | 16.362 | 14.476 | 9.543 | 90 | 91.510 | 90 |

Table 2: Selected Bond Lengths and Angles for this compound Complexes

| Complex | Bond/Angle | Length (Å) / Angle (°) |

| [Ni(acac)₂]₃ (Anhydrous Trimer) | ||

| Average Ni-Ni Separation | 2.856 | |

| Ni-O (bridging) | 1.98 - 2.31 | |

| Average Ni-O-Ni Bridge Angle | 85.6 | |

| trans-[Ni(acac)₂(H₂O)₂] (Dihydrate) | ||

| Ni-O (equatorial, acac) | 1.997 - 2.026 | |

| Ni-O (axial, H₂O) | 2.140 |

Experimental Protocols

The characterization of the structural properties of this compound relies on several key experimental techniques.

Synthesis of this compound Dihydrate

A common method for the synthesis of Ni(acac)₂(H₂O)₂ involves the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a base.[1]

Protocol:

-

A solution of a nickel(II) salt, such as nickel(II) nitrate (B79036) or nickel(II) chloride, is prepared in an aqueous or aqueous-ethanolic solution.

-

Acetylacetone is added to the nickel(II) salt solution.

-

A weak base, such as sodium acetate (B1210297) or sodium hydroxide, is added to facilitate the deprotonation of acetylacetone and promote complex formation.[2]

-

The reaction mixture is typically stirred and may be heated to ensure complete reaction.

-

The resulting blue-green precipitate of Ni(acac)₂(H₂O)₂ is collected by filtration, washed with water, and dried.

Synthesis of Anhydrous this compound

The anhydrous trimeric form is typically prepared by the dehydration of the dihydrate.[1]

Protocol:

-

The synthesized Ni(acac)₂(H₂O)₂ is placed in a suitable apparatus, such as one equipped with a Dean-Stark trap.

-

The complex is heated in a solvent that forms an azeotrope with water, such as toluene.

-

The water is removed by azeotropic distillation.[1]

-

Alternatively, the dihydrate can be heated under reduced pressure (e.g., 170–210 °C at 0.2–0.4 mmHg) to effect sublimation of the anhydrous complex.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of suitable size and quality (typically >0.1 mm in all dimensions) are grown by slow evaporation of a saturated solution or by slow cooling.[3]

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.[3]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Methodology:

-

A small, accurately weighed sample of the complex is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate.

-

TGA measures the change in mass as a function of temperature, indicating decomposition and dehydration events.

-

DSC measures the heat flow to or from the sample as a function of temperature, revealing endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) processes.

Spectroscopic Analysis (IR and UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the bonding and electronic structure of the complex.

Methodology:

-

IR Spectroscopy: A sample is prepared (e.g., as a KBr pellet or a Nujol mull) and placed in the path of an infrared beam. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule, providing information about the coordination of the acetylacetonate ligand.

-

UV-Vis Spectroscopy: A solution of the complex in a suitable solvent (e.g., dichloromethane, ethanol) is prepared. The absorbance of the solution is measured as a function of wavelength. The resulting spectrum reveals electronic transitions within the d-orbitals of the nickel(II) ion and π-π* transitions within the acetylacetonate ligand.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for Ni(acac)₂.

Structural Relationship between Anhydrous and Hydrated Forms

The interconversion between the trimeric anhydrous form and the monomeric dihydrate is a key structural relationship.

Caption: Interconversion of Anhydrous and Hydrated Ni(acac)₂.

References

A Comprehensive Technical Guide to Nickel(II) Acetylacetonate (CAS 3264-82-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate (B107027), with the CAS number 3264-82-2, is an organometallic coordination complex of significant interest in various fields of research and development. This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for a scientific audience. The anhydrous form of this compound exists as a trimeric molecule, [Ni(acac)₂]₃, where 'acac' is the acetylacetonate anion.[1] It is a green, crystalline solid that is soluble in many organic solvents, making it a versatile precursor and catalyst in numerous chemical transformations.[2][3]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Nickel(II) acetylacetonate is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3264-82-2 | [2] |

| Molecular Formula | C₁₀H₁₄NiO₄ | [4] |

| Molecular Weight | 256.91 g/mol | [5][6] |

| Appearance | Emerald-green crystals or powder | [2][7][8] |

| Melting Point | 230 °C (decomposes) | [7][9] |

| Boiling Point | 220 - 235 °C at 14 hPa | [6] |

| Density | 1.455 g/cm³ at 17°C | [2] |

| Solubility | Soluble in water, alcohol, chloroform, benzene, and toluene (B28343); Insoluble in ether. | [2] |

| Vapor Pressure | 2.7 hPa at 110 °C | [6] |

| Structure | Trimeric in the solid state for the anhydrous form. | [2] |

Spectroscopic Data

While specific peak values require direct experimental measurement, the following provides an overview of available spectroscopic information.

| Spectrum Type | Description | Reference |

| Infrared (IR) Spectrum | Data available through the NIST WebBook. | [4] |

| Mass Spectrum | Electron ionization mass spectrum data is available through the NIST WebBook. | [4] |

| UV-Vis Spectrum | Not explicitly detailed in the provided search results. | |

| NMR Spectrum | Not explicitly detailed in the provided search results. |

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process involving the formation of the dihydrate followed by dehydration.

Synthesis of this compound dihydrate [Ni(acac)₂(H₂O)₂]

The dihydrate is prepared by the reaction of a soluble nickel(II) salt with acetylacetone (B45752) in the presence of a weak base.[2]

Experimental Protocol:

-

Dissolve a nickel(II) salt (e.g., nickel nitrate) in water.[1]

-

To this solution, add acetylacetone.[2]

-

Slowly add a weak base, such as sodium acetate, to promote the deprotonation of acetylacetone and subsequent coordination to the nickel(II) ion.[2]

-

The blue-green dihydrate complex, Ni(CH₃COCHCOCH₃)₂(H₂O)₂, will precipitate out of the solution.[1]

-

Collect the solid by filtration, wash with water, and air dry.[9]

Dehydration to Anhydrous this compound [Ni(acac)₂]₃

The anhydrous form is obtained by removing the coordinated water molecules from the dihydrate.

Experimental Protocol:

-

The dehydration can be achieved by heating the dihydrate at 50°C in a vacuum.[2]

-

Alternatively, azeotropic distillation using a Dean-Stark trap with a solvent like toluene can be employed to remove the water.[1][9]

-

Sublimation of the dihydrate at 170–210 °C under reduced pressure (0.2–0.4 mmHg) also yields the anhydrous form.[1]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with a broad range of applications.

Catalysis

It serves as a catalyst or catalyst precursor in various organic transformations. These include hydrogenation and the oligomerization of alkenes.[2] It is also used in electrocatalysis for reactions such as hydrogen evolution, oxygen evolution, and CO₂ reduction.

Caption: Generalized catalytic cycle for alkene oligomerization.

Materials Science

A significant application of this compound is as a precursor for the synthesis of nickel-containing materials. It is used in sol-gel and hydrothermal processes to produce nickel oxide (NiO) nanostructures and thin films.[5] These materials have applications in energy storage (supercapacitors, batteries) and gas sensors.[5] Furthermore, it is a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-purity nickel-containing films for electronic and magnetic devices.

Caption: Material synthesis pathways using this compound.

Organic Synthesis

Due to its solubility in organic solvents, it is used in the Grignard synthesis of nickelocene.[2][9]

Safety and Toxicology

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[10]

Hazard Identification

-

Skin Sensitization: May cause an allergic skin reaction.[10][11]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[10][11]

Toxicological Data

| Test | Species | Value | Reference |

| LD50 Oral | Rat (female) | 500 mg/kg | [11] |

| LD50 Oral | Rabbit | 587 mg/kg | [11] |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid creating dust.[10] Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] Protect from moisture.[10] Store locked up.[10][11]

Conclusion

This compound is a valuable and versatile compound for researchers in chemistry, materials science, and catalysis. Its well-defined properties and reactivity make it an important precursor and catalyst. Proper understanding of its characteristics, synthesis, and safety precautions is crucial for its effective and safe utilization in a laboratory setting. This guide has provided a comprehensive overview to support the endeavors of scientists and professionals in their research and development activities.

References

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. This compound | 3264-82-2 [chemicalbook.com]

- 3. CAS 3264-82-2: Bis(acetylacetonato)nickel | CymitQuimica [cymitquimica.com]

- 4. Nickel acetylacetonate [webbook.nist.gov]

- 5. 乙酰丙酮镍(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. This compound, 95% 3264-82-2 India [ottokemi.com]

- 8. This compound | CAS 3264-82-2 — Ereztech [ereztech.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of anhydrous Nickel(II) acetylacetonate

An in-depth technical guide on the synthesis of anhydrous Nickel(II) acetylacetonate (B107027), designed for researchers, scientists, and drug development professionals.

Abstract

Nickel(II) acetylacetonate, Ni(acac)₂, is a coordination complex with significant applications as a catalyst and precursor in organic synthesis and materials science.[1][2][3] The anhydrous form, which exists as a trimer, [Ni(acac)₂]₃, possesses distinct physical and chemical properties compared to its hydrated counterpart, Ni(acac)₂(H₂O)₂. This guide provides a comprehensive overview of the synthesis of anhydrous this compound, detailing the preparation of the dihydrate precursor and subsequent dehydration methods. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to illustrate the process.

Introduction

This compound is a metal-organic compound where a central Nickel(II) ion is chelated by two acetylacetonate (acac) ligands. The anhydrous form is a dark green, paramagnetic solid, soluble in many organic solvents like toluene (B28343).[1] It is structurally distinct from the blue-green dihydrate, which is a monomer with two coordinated water molecules.[1][3] The anhydrous complex's unique trimeric structure, [Ni(acac)₂]₃, where three nickel atoms are bridged by oxygen atoms, allows each nickel center to achieve octahedral coordination.[1] This structural feature is crucial for its reactivity and applications, including its use as a precursor for catalysts like nickel bis(cyclooctadiene).[1][3]

The synthesis of the anhydrous complex is typically achieved through a two-step process: first, the preparation of the stable dihydrate, followed by its careful dehydration.

Synthesis Pathway Overview

The overall synthesis involves the formation of the hydrated complex from a nickel(II) salt, followed by the removal of water molecules to yield the anhydrous trimer.

Caption: General workflow for the synthesis of anhydrous this compound.

Experimental Protocols

Step 1: Synthesis of this compound Dihydrate ([Ni(acac)₂]·2H₂O)

This procedure involves the reaction of a soluble nickel(II) salt with acetylacetone in the presence of a base to facilitate the deprotonation of acetylacetone and subsequent complexation.

Method 1: Using Sodium Hydroxide (B78521)

-

Preparation of Reactant Solutions:

-

Formation of Nickel Hydroxide:

-

Reaction with Acetylacetone:

-

To the nickel hydroxide suspension, add an excess of acetylacetone (approximately 25.2 kg for the quantities mentioned above).[5]

-

Heat the mixture to reflux temperature with vigorous stirring (e.g., 800 rpm) for approximately 10 hours.[5] During this time, light blue-green crystals of this compound dihydrate will form.

-

-

Isolation and Purification:

Method 2: Using Sodium Acetate

An alternative method uses a weaker base like sodium acetate.

-

Reaction Setup: Dissolve a nickel(II) salt in water.

-

Addition of Reagents: Add acetylacetone to the solution, followed by a solution of sodium acetate, which acts as a buffer and weak base.[2][6][7]

-

Isolation: The dihydrate complex, Ni(acac)₂(H₂O)₂, precipitates from the aqueous solution.[2][6][7] It can then be filtered, washed with water, and dried.

Step 2: Dehydration of [Ni(acac)₂]·2H₂O to Anhydrous [Ni(acac)₂]₃

The conversion of the dihydrate to the anhydrous form requires the removal of the two water ligands. This must be done carefully to avoid decomposition.

Method A: Heating Under Vacuum

-

Place the finely ground Ni(acac)₂(H₂O)₂ powder in a suitable flask.

-

Alternatively, heating at 170–210 °C under reduced pressure (0.2–0.4 mmHg) will cause the anhydrous form to sublime, which can be an effective purification method.[1][8]

Method B: Azeotropic Distillation

-

Suspend the Ni(acac)₂(H₂O)₂ in toluene in a flask equipped with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux. The water forms an azeotrope with toluene and is collected in the Dean-Stark trap.[1][7]

-

Continue the distillation until no more water is collected.

-

The anhydrous product, which is soluble in hot toluene, can be isolated by concentrating the toluene solution and allowing the emerald-green crystals to form upon cooling.[7]

Data Presentation

Table 1: Physical and Chemical Properties

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Formula | C₃₀H₄₂Ni₃O₁₂ (Trimer) / C₁₀H₁₄NiO₄ (Monomer) | C₁₀H₁₈NiO₆ / Ni(C₅H₇O₂)₂·2H₂O |

| Molar Mass | 770.73 g/mol (Trimer) / 256.91 g/mol (Monomer)[1][8] | 292.94 g/mol |

| Appearance | Emerald-green or dark green solid[1][6][7] | Blue-green crystalline solid[1][9] |

| Melting Point | 230 °C (decomposes)[6][7][8] | Not applicable (dehydrates upon heating) |

| Density | 1.455 g/cm³ at 17°C[2][6][7] | Data not available |

| Solubility | Soluble in toluene, benzene, chloroform, alcohol.[1][6][7] | Soluble in water[6][7][8] |

| Structure | Trimeric, [Ni(acac)₂]₃[1][6][7] | Monomeric, octahedral with two water ligands[1] |

Table 2: Dehydration Method Comparison

| Method | Temperature | Pressure | Notes |

| Heating in Vacuo | 50 °C[2][6][7] | Vacuum | Gentle method, suitable for small scale. |

| Sublimation | 170 - 210 °C[1][8] | 0.2 - 0.4 mmHg | Also serves as a purification step. |

| Azeotropic Distillation | Reflux temp. of Toluene (~111 °C) | Atmospheric | Convenient for complete water removal on a larger scale.[1][7] |

Structural Transformation

The dehydration process involves a significant structural rearrangement from a mononuclear dihydrate complex to a trinuclear anhydrous complex.

Caption: Conversion from the monomeric dihydrate to the trimeric anhydrous form.

Applications in Research and Development

Anhydrous this compound is a valuable compound for professionals in research and drug development due to its role as:

-

A Catalyst: It is used in various organic reactions, including oligomerization, hydrogenation, and cross-coupling reactions.[2][6][8]

-

A Precursor: It is a key starting material for synthesizing other important nickel catalysts, such as Ni(COD)₂ (bis(cyclooctadiene)nickel(0)), which are fundamental in organometallic chemistry.[1][3][7]

-

Materials Synthesis: It serves as a precursor for depositing thin films of nickel oxide (NiO) using sol-gel techniques and for creating nickel-containing nanomaterials.[1][3]

Safety and Handling

-

Hazards: this compound is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[1]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid exposure and obtain special instructions before use.[8]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, below +30°C.[2][6]

References

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Nickel(ii)acetylacetonate hydrate | 120156-44-7 | Benchchem [benchchem.com]

- 4. CN1763059A - A kind of preparation method of nickel acetylacetonate - Google Patents [patents.google.com]

- 5. CN100349909C - Nickel acetylacetonate preparation method - Google Patents [patents.google.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 3264-82-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

The Trimeric Structure of Bis(acetylacetonato)nickel(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of the trimeric form of bis(acetylacetonato)nickel(II), [Ni(acac)₂]₃. The document details its structural parameters, magnetic properties, and spectroscopic signature, along with protocols for its synthesis and characterization. This information is crucial for its application in catalysis, materials science, and as a precursor in organometallic chemistry.

Molecular Structure

Anhydrous bis(acetylacetonato)nickel(II) exists as a trimeric molecule, [Ni(acac)₂]₃.[1] The three nickel atoms are arranged in a nearly collinear fashion.[1] This trimeric structure is achieved through the sharing of oxygen atoms between adjacent nickel centers, allowing each nickel atom to attain a stable, octahedrally coordinated geometry.[1] Specifically, each pair of nickel atoms is bridged by two μ₂-oxygen atoms from the acetylacetonate (B107027) ligands.[1]

The coordination environment around each nickel atom is a tetragonally distorted octahedron.[1] This distortion arises from the difference in bond lengths between the bridging and non-bridging nickel-oxygen bonds.[1] The overall molecule is nearly centrosymmetric.[1]

Crystallographic Data

The crystal structure of [Ni(acac)₂]₃ was first determined by Bullen, Mason, and Pauling. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 9.295(4) |

| b (Å) | 11.450(5) |

| c (Å) | 12.974(6) |

| β (°) | 92.854(7) |

| V (ų) | 1379.1(11) |

| Z | 4 |

| Interatomic Distances | |

| Ni-Ni (Å) | 2.882 - 2.896 |

| Ni-O (bridging) (Å) | ~2.12 |

| Ni-O (non-bridging) (Å) | ~2.01 |

Note: The crystallographic data presented is based on early structural determinations and may have been refined in subsequent studies.

Experimental Protocols

Synthesis of [Ni(acac)₂]₃

The synthesis of the trimeric nickel(II) acetylacetonate involves a two-step process: the preparation of the dihydrate monomer, followed by its dehydration.

Step 1: Synthesis of Bis(acetylacetonato)diaquanickel(II), [Ni(acac)₂(H₂O)₂]

A common method involves the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a base.[1]

-

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Acetylacetone (Hacac)

-

Sodium hydroxide (B78521) (NaOH) or sodium acetate (B1210297) (NaOAc)

-

Ethanol or Methanol

-

Water

-

-

Procedure:

-

Dissolve the nickel(II) salt in water or a water/alcohol mixture.

-

In a separate flask, dissolve acetylacetone and a base (e.g., sodium hydroxide) in a suitable solvent.

-

Slowly add the acetylacetone solution to the nickel(II) salt solution with constant stirring.

-

A blue-green precipitate of [Ni(acac)₂(H₂O)₂] will form.[1]

-

The precipitate is collected by filtration, washed with water, and air-dried.

-

Step 2: Dehydration to form the Trimer, [Ni(acac)₂]₃

The dihydrate complex is dehydrated to yield the anhydrous, dark green trimer.[1]

-

Method A: Azeotropic Distillation [1]

-

Suspend the [Ni(acac)₂(H₂O)₂] in a suitable solvent for azeotropic removal of water, such as toluene (B28343).

-

Set up a Dean-Stark apparatus and heat the mixture to reflux.

-

Water will be removed as an azeotrope with toluene and collected in the side arm of the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

The color of the solution will change from blue-green to the characteristic dark green of the trimer.

-

The trimer can be isolated by cooling the solution and collecting the precipitated crystals.

-

-

Method B: Heating under Reduced Pressure [1]

-

Place the [Ni(acac)₂(H₂O)₂] in a suitable flask.

-

Heat the sample to 170-210 °C under a reduced pressure of 0.2–0.4 mmHg.[1]

-

The anhydrous trimer will sublime and can be collected on a cold finger or the cooler parts of the apparatus.

-

Data Presentation

Magnetic Properties

The trimeric structure of [Ni(acac)₂]₃ leads to interesting magnetic behavior due to ferromagnetic exchange interactions between the three nickel(II) ions at low temperatures.[1] Each Ni(II) ion in the high-spin d⁸ configuration has two unpaired electrons.

| Temperature (K) | Effective Magnetic Moment (μB) |

| ~80 | 3.2 |

| 4.3 | 4.1 |

The increase in the effective magnetic moment at low temperatures is indicative of ferromagnetic coupling.[1]

Spectroscopic Data

UV-Vis Spectroscopy: The ultraviolet spectrum of [Ni(acac)₂]₃ in non-coordinating solvents like dichloromethane (B109758) shows two main absorption bands.[2]

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~265 | ~15200 - 23650 | π → π* transition |

| ~300 | ~8450 - 12400 | π → π* transition |

The intensity ratio of these two bands is highly sensitive to the presence of water or other donor impurities in the solvent.[2] The higher energy band is associated with the trimeric structure, while the lower energy band becomes more prominent in the presence of coordinating species that can break up the trimer into monomers.[2]

Infrared (IR) Spectroscopy: The IR spectrum of metal acetylacetonates (B15086760) provides information about the coordination of the ligand. Key vibrational bands for [Ni(acac)₂]₃ are observed in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| 1635-1655 | ν(C=O) stretching |

| 1516-1605 | ν(C=C) stretching |

| 1350-1354 | Asymmetrical stretching of ν(C=C=C) |

| 1255-1275 | Symmetrical stretching of ν(C=C=C) |

Visualizations

Caption: Molecular structure of the [Ni(acac)₂]₃ trimer.

References

A Guide to the Synthesis of Nickel(II) Acetylacetonate Dihydrate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel(II) acetylacetonate (B107027) dihydrate, a compound with applications in catalysis and as a precursor for various nickel-containing materials.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Nickel(II) acetylacetonate dihydrate, with the chemical formula Ni(C₅H₇O₂)₂·2H₂O, is a blue-green crystalline solid.[4][5] It is soluble in organic solvents like methanol (B129727), ethanol, chloroform, benzene, and toluene (B28343), and slightly soluble in water.[3][6] The compound serves as a common precursor for the synthesis of the anhydrous form, which exists as a trimer, [Ni(acac)₂]₃.[5][7] The dihydrate form, however, features a monomeric structure with the nickel(II) ion in an octahedral coordination environment, bonded to two bidentate acetylacetonate ligands and two water molecules.[5]

| Property | Value |

| Molecular Formula | C₁₀H₁₈NiO₆[8] |

| Molecular Weight | 292.94 g/mol [8] |

| Appearance | Blue-green or emerald green crystals[4][6][7] |

| Melting Point | 230-238 °C (decomposes)[6][9] |

| Density | 1.455 g/cm³ at 17 °C[6] |

| Solubility | Soluble in water, alcohol, chloroform, benzene, and toluene; insoluble in ether.[6] |

Experimental Protocols

Several methods for the synthesis of this compound dihydrate have been reported. The most common approaches involve the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a weak base, or the reaction of nickel oxide-hydroxide with acetylacetone. An electrochemical method has also been described.

Method 1: From Nickel(II) Salt and Acetylacetone

This is the most conventional method for preparing this compound dihydrate. It utilizes a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) sulfate (B86663) hexahydrate, which reacts with acetylacetone in the presence of a buffer, typically sodium acetate (B1210297).[6][7] The acetate acts to deprotonate the acetylacetone, facilitating its coordination to the nickel(II) ion.

Materials:

-

Nickel(II) salt (e.g., NiCl₂·6H₂O or NiSO₄·6H₂O)

-

Acetylacetone (Hacac)

-

Sodium acetate

-

Deionized water

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Dissolve the nickel(II) salt in deionized water.

-

In a separate beaker, dissolve sodium acetate in deionized water.

-

Add acetylacetone to the sodium acetate solution and stir until it dissolves.

-

Slowly add the nickel(II) salt solution to the acetylacetone-sodium acetate solution with constant stirring.

-

A blue-green precipitate of this compound dihydrate will form.

-

Continue stirring the mixture for a period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the product with deionized water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from methanol or by azeotropic distillation with toluene to yield the anhydrous form.[7]

Method 2: From Nickel Oxide-Hydroxide (NiO(OH))

This method provides a high-yield synthesis of this compound dihydrate without the need for a buffer.[4][10][11] The reaction is exothermic and proceeds rapidly.

Materials:

-

Nickel oxide-hydroxide (NiO(OH))

-

Acetylacetone (Hacac)

-

Water

Procedure:

-

Prepare a suspension of NiO(OH) in a small amount of water.

-

Add acetylacetone to the suspension with constant, vigorous stirring. An exothermic reaction will occur almost immediately.[4]

-

Continue stirring until the black NiO(OH) is completely converted to a blue-green product, which takes approximately 15 minutes.[4]

-

Filter the resulting mixture.

-

Wash the product with acetone until the filtrate just begins to show a green-blue color.[4]

-

The resulting blue-green solid is high-purity this compound dihydrate.

Method 3: Electrochemical Synthesis

An alternative approach involves the electrochemical dissolution of a nickel anode in a solution containing acetylacetone.[12] This method can produce the complex in high yield.

Materials:

-

Nickel metal (for anode)

-

Platinum or another inert metal (for cathode)

-

Acetylacetone

-

Ethanol

-

Conductive additive (e.g., a quaternary ammonium (B1175870) salt)

Procedure:

-

Set up an electrochemical cell with a nickel anode and an inert cathode.

-

The electrolyte consists of a solution of acetylacetone and a conductive additive in ethanol.

-

Apply a constant current to the cell, leading to the dissolution of the nickel anode.

-

The Ni²⁺ ions generated react with the acetylacetone in the electrolyte to form the this compound complex.

-

The dihydrate can be obtained by direct hydrolysis of the electrolyte solution at a controlled temperature (e.g., 333 K).[12]

-

The product is then collected, washed, and dried.

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound dihydrate using Method 1.

References

- 1. Nickel(ii)acetylacetonate hydrate | 120156-44-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 120156-44-7: this compound HYDRATE [cymitquimica.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 3264-82-2 [chemicalbook.com]

- 8. Nickel acetylacetonate hydrate | C10H18NiO6 | CID 13751264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Nickel(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂), a compound of significant interest in various fields, including catalysis, materials science, and as a precursor in the synthesis of nickel and nickel oxide nanoparticles. This document details the thermal decomposition pathway, presents quantitative data from thermal analysis, and outlines the experimental protocols for its characterization.

Introduction to the Thermal Properties of Nickel(II) Acetylacetonate

This compound is an organometallic complex with the formula Ni(C₅H₇O₂)₂. Its thermal stability is a critical parameter for its application in processes such as chemical vapor deposition (CVD) and the synthesis of nanomaterials, where controlled decomposition is essential. Understanding the thermal behavior of Ni(acac)₂ is paramount for optimizing reaction conditions and ensuring the desired product formation. The anhydrous form of this compound is a green solid that typically exists as a trimer, [Ni(acac)₂]₃, in the solid state.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, the decomposition yields metallic nickel and various organic fragments. However, in an oxidizing atmosphere, such as air, the final product is nickel(II) oxide (NiO).

A study by Nichio et al. (2003) on the thermal decomposition of bulk Ni(acac)₂ in an oxidizing atmosphere identified a three-stage decomposition process following an initial dehydration step.[1] The thermogravimetric thermogram of Ni(acac)₂ is stable up to 461 K.[2]

The overall decomposition reaction in an oxidizing environment can be summarized as:

Ni(C₅H₇O₂)₂(s) + O₂(g) → NiO(s) + CO₂(g) + H₂O(g) + other gaseous byproducts

Decomposition Pathway

The decomposition of this compound involves the sequential breaking of the coordination bonds and the fragmentation of the acetylacetonate ligands. While the exact intermediates are complex and can vary with experimental conditions, a generalized pathway can be proposed.

Caption: Generalized decomposition pathway of this compound.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of Ni(acac)₂. The following tables summarize the key quantitative data obtained from the thermal analysis of bulk this compound in an oxidizing atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Ni(acac)₂

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Dehydration | < 120 | - | ~10.4 |

| Step 1 (P1) | 120 - 250 | 204 | 18.7 |

| Step 2 (P2) | 250 - 350 | 327 | 51.8 |

| Step 3 (P3) | 350 - 400 | 360 | (Shoulder on P2) |

Data sourced from Nichio et al. (2003).[1]

Table 2: Interpretation of Decomposition Steps

| Step | Description |

| Dehydration | Loss of adsorbed or coordinated water molecules. |

| Step 1 | Initial decomposition of the acetylacetonate ligands. |

| Step 2 & 3 | Further fragmentation of organic ligands and formation of NiO. |

The total mass loss observed in the study was approximately 70.5%, which is in close agreement with the theoretical mass loss of 71% for the conversion of Ni(acac)₂ to NiO.[1]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and reliable thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the key parameters for conducting a TGA-DSC analysis of this compound.

4.1.1. Instrumentation

A simultaneous TGA-DSC instrument is recommended to obtain concurrent information on mass loss and heat flow.

4.1.2. Sample Preparation

-

Use anhydrous this compound powder.

-

Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

4.1.3. Experimental Conditions

-

Purge Gas: Dry air or a synthetic air mixture (e.g., 20% O₂ in N₂).

-

Flow Rate: 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass, temperature, and heat flow.

4.1.4. Data Analysis

-

Determine the onset and peak temperatures of each decomposition step from the TGA and DTG (Derivative Thermogravimetry) curves.

-

Calculate the percentage mass loss for each step.

-

Analyze the DSC curve to identify endothermic and exothermic events associated with decomposition.

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of Ni(acac)₂.

Conclusion

The thermal stability of this compound is a well-defined, multi-step process that can be accurately characterized using thermal analysis techniques such as TGA and DSC. In an oxidizing atmosphere, Ni(acac)₂ decomposes to form nickel(II) oxide, with the major decomposition events occurring between 200 °C and 400 °C. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important organometallic compound, enabling better control and optimization of processes that rely on its thermal decomposition.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Structure of Ni(acac)₂ Complex

Abstract

Bis(acetylacetonato)nickel(II), Ni(acac)₂, is a coordination complex that has garnered significant interest due to its versatile applications as a catalyst and precursor in materials science. A thorough understanding of its electronic structure is paramount for optimizing its utility in various chemical transformations and for the rational design of novel materials. This guide provides a comprehensive overview of the molecular structure, electronic properties, and spectroscopic signatures of the Ni(acac)₂ complex, drawing from both experimental and theoretical investigations. It details the synthesis and characterization protocols and presents key quantitative data in a structured format to facilitate analysis and comparison.

Molecular Structure and Coordination Geometry

The Ni(acac)₂ complex exhibits structural versatility, existing primarily in two forms: a green anhydrous trimer, [Ni(acac)₂]₃, and a blue-green monomeric dihydrate, Ni(acac)₂(H₂O)₂.[1]

-

Anhydrous Trimer ([Ni(acac)₂]₃): In the solid state, the anhydrous form adopts a trimeric structure where the three nickel atoms are nearly collinear.[1] Each nickel center is octahedrally coordinated. This is achieved through the sharing of oxygen atoms between adjacent nickel ions, with each pair bridged by two μ₂ oxygen atoms.[1][2] This arrangement results in a tetragonally distorted octahedral geometry for each Ni(II) ion.[1]

-

Dihydrate Monomer (Ni(acac)₂(H₂O)₂): In the presence of water, the complex exists as a monomeric dihydrate. The Ni(II) center maintains an octahedral coordination sphere, which is comprised of two bidentate acetylacetonate (B107027) ligands in the equatorial plane and two water molecules in the axial positions.[1][3] This dihydrate can exist as both cis and trans isomers.[1]

In solution with non-coordinating solvents, the trimeric structure is often maintained, while coordinating solvents can lead to the formation of monomeric adducts, such as trans-[Ni(acac)₂(pyridine)₂].[4]

Electronic Structure and d-Orbital Splitting

The electronic properties of the Ni(acac)₂ complex are dictated by the d⁸ electron configuration of the Nickel(II) ion within its ligand field.

-

Octahedral Field: In the common octahedral or distorted octahedral geometries of [Ni(acac)₂]₃ and Ni(acac)₂(H₂O)₂, the five degenerate d-orbitals of the Ni(II) ion split into two energy levels: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²−y², dz²).[2][5]

-

Electron Configuration: For a d⁸ ion like Ni(II) in an octahedral field, the electrons fill these orbitals according to Hund's rule, resulting in a (t₂g)⁶(eg)² configuration. This configuration leaves two unpaired electrons in the higher-energy eg orbitals, rendering the complex paramagnetic.[2]

Density Functional Theory (DFT) calculations have been employed to provide a more detailed picture of the molecular orbitals (MOs), showing that there is significant mixing between the metal d-orbitals and the ligand π and n orbitals.[6] The Highest Occupied Molecular Orbital (HOMO) has been shown to have a substantial contribution from the metal dₓz orbital (approximately 28%).[6]

Quantitative Data

Crystallographic and Geometric Data

The structural parameters of Ni(acac)₂ and its adducts have been determined by single-crystal X-ray diffraction and supported by computational geometry optimization.

| Parameter | [Ni(acac)₂]·0.5CH₃OH (Experimental)[7] | Ni(acac)₂(H₂O)₂ (trans, Experimental)[1] | Ni(acac)₂ (Theoretical, DFT)[6][8] |

| Crystal System | Monoclinic | - | - |

| Space Group | P2₁/c | - | - |

| a (Å) | 9.295(4) | - | - |

| b (Å) | 11.450(5) | - | - |

| c (Å) | 12.974(6) | - | - |

| β (deg) | 92.854(7) | - | - |

| V (ų) | 1379.1(11) | - | - |

| Ni-O (axial) (Å) | - | 2.100 | - |

| Ni-O (equatorial) (Å) | - | 2.008, 1.996 | 1.85 |

| O-C (Å) | - | - | 1.30 |

| C-C (ring) (Å) | - | - | 1.40 |

| ∠O-Ni-O (deg) | - | - | 93.18 |

Note: Theoretical values are for the gas-phase monomer and may differ from solid-state experimental values due to packing forces and intermolecular interactions.

Magnetic Properties

The magnetic behavior of Ni(acac)₂ is consistent with its electronic structure, confirming its paramagnetic nature.

| Complex Form | Magnetic Moment (μB) | Temperature Dependence |

| [Ni(acac)₂]₃ (anhydrous) | 3.2 | Remains constant down to ~80 K.[1] |

| Rises to 4.1 | At 4.3 K, due to ferromagnetic exchange interactions between the three Ni ions.[1] | |

| Octahedral Ni(II) (general) | 2.8 - 3.3 | The typical range for octahedral Ni(II) complexes with two unpaired electrons.[9] |

Experimental Protocols

Synthesis

Protocol 4.1.1: Synthesis of Ni(acac)₂(H₂O)₂ [1]

-

Dissolve nickel(II) nitrate (B79036) (Ni(NO₃)₂·6H₂O) in water.

-

Separately, dissolve acetylacetone (B45752) in a suitable solvent (e.g., methanol).

-

Add the acetylacetone solution to the nickel nitrate solution with stirring.

-

Slowly add a base (e.g., sodium acetate (B1210297) or aqueous ammonia) to raise the pH and deprotonate the acetylacetone.

-

The blue-green precipitate of Ni(acac)₂(H₂O)₂ will form.

-

Isolate the product by filtration, wash with water, and air dry.

Protocol 4.1.2: Synthesis of Anhydrous [Ni(acac)₂]₃ [1]

-

Place the synthesized Ni(acac)₂(H₂O)₂ in a round-bottom flask with toluene.

-

Set up a Dean-Stark apparatus for azeotropic distillation.

-

Heat the mixture to reflux. Water will be removed as an azeotrope with toluene.

-

Continue the distillation until no more water is collected.

-

The color of the solid will change from blue-green to the dark green of the anhydrous trimer.

-

Isolate the green solid by filtration and dry under vacuum. Alternative Method: Heat Ni(acac)₂(H₂O)₂ at 170–210 °C under reduced pressure (0.2–0.4 mmHg) to sublime the anhydrous complex.[1]

Characterization Workflow

A typical workflow for the full characterization of the synthesized Ni(acac)₂ complex involves a combination of spectroscopic and analytical techniques.

Computational Analysis Protocol

Protocol 4.3.1: Density Functional Theory (DFT) Calculation [8]

-

Software: Utilize a quantum chemistry package such as Quantum Espresso, Gaussian, or ORCA.

-

Initial Geometry: Obtain initial atomic coordinates from experimental crystallographic data (e.g., a .cif file).[6]

-

Method: Select the Density Functional Theory (DFT) method.

-

Functional: Employ a suitable exchange-correlation functional, such as PBE (Perdew, Burke, and Ernzerhof) or B3LYP.[8]

-

Basis Set: Choose an appropriate basis set for all atoms (e.g., 6-31G(d) for lighter atoms and a suitable effective core potential basis set for Nickel).

-

Calculation Type:

-

Perform a geometry optimization to find the minimum energy structure.

-

Follow with a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

-

Perform a single-point energy calculation on the optimized geometry to analyze molecular orbitals (energies, composition, and visualization).

-

-

Analysis: Analyze the output files to extract geometric parameters (bond lengths, angles), molecular orbital energies, and atomic charges.[6]

Conclusion

The electronic structure of the Ni(acac)₂ complex is characterized by a d⁸ Ni(II) center in a predominantly octahedral ligand field, leading to paramagnetism with two unpaired electrons. This fundamental electronic configuration is consistent across its trimeric anhydrous and monomeric dihydrate forms. The interplay between the metal d-orbitals and ligand orbitals, as revealed by spectroscopic data and DFT calculations, is crucial for its chemical reactivity and performance in catalytic applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to utilize or further investigate this important coordination complex.

References

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. bond - Geometry of Ni(acac)2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Synthesis, characterization and crystal structure of bis(acetylacetonato)dimethanolnickel(II): [Ni(acac)(2)(MeOH)(2)] [open.metu.edu.tr]

- 4. Bis(acetylacetonato-κ2 O,O′)bis(pyridine-κN)nickel(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of the Complexes of Pentane-2,4-dione with Nickel(II) and Cobalt(III): [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = Pentane-2,4-dione) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.christuniversity.in [journals.christuniversity.in]

The Hygroscopic Nature of Nickel(II) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hygroscopic properties of Nickel(II) acetylacetonate (B107027), a coordination complex widely utilized as a catalyst and precursor in organic synthesis and materials science. Understanding its interaction with atmospheric moisture is critical for ensuring reproducibility, maintaining catalytic activity, and guaranteeing the stability of resulting products. This document outlines the physicochemical differences between the anhydrous and hydrated forms, details experimental protocols for characterization, and offers guidance on proper handling and storage.

Introduction to Nickel(II) Acetylacetonate and its Hygroscopicity

This compound, commonly abbreviated as Ni(acac)₂, is a metal-organic compound that exists in two common forms: an anhydrous trimer, [Ni(C₅H₇O₂)₂]₃, and a hydrated monomer, Ni(C₅H₇O₂)₂(H₂O)₂. The anhydrous form is known to be hygroscopic, readily absorbing moisture from the atmosphere to form the dihydrate. This transformation is not merely a change in water content but involves a significant structural rearrangement and a corresponding change in its physical and chemical properties. For researchers and developers, particularly in fields like catalysis and drug development where precise reaction conditions are paramount, controlling the hydration state of Ni(acac)₂ is a critical parameter.

Physicochemical Properties of Anhydrous vs. Hydrated Forms

The absorption of water leads to distinct changes in the properties of this compound. The anhydrous form is a dark green solid, while the dihydrate typically appears as blue-green crystals. This color change is a direct consequence of the alteration in the coordination environment of the nickel ion.

| Property | Anhydrous this compound | Dihydrate this compound |

| Chemical Formula | [Ni(C₅H₇O₂)₂]₃ | Ni(C₅H₇O₂)₂(H₂O)₂ |

| Molecular Weight | 770.73 g/mol (Trimer) | 292.94 g/mol |

| Appearance | Dark green solid/powder | Blue-green crystalline solid |

| Structure | Trimeric; three octahedral Ni(II) centers bridged by oxygen atoms.[1] | Monomeric; octahedral Ni(II) center with two aqua ligands.[1] |

| Melting Point | ~230 °C (decomposes) | Dehydrates upon heating |

| Solubility | Soluble in organic solvents (e.g., toluene, benzene, chloroform).[1] | Slightly soluble in water and methanol (B129727); soluble in ethanol. |

The Hydration Process: A Structural Transformation

The hygroscopic nature of Ni(acac)₂ is fundamentally a chemical process involving the coordination of water molecules to the nickel center. This process is reversible and can be controlled by managing environmental humidity and temperature.

Anhydrous Form ⇌ Dihydrate Form

The anhydrous compound exists as a trimer, [Ni(acac)₂]₃, where each nickel atom achieves an octahedral coordination by sharing oxygen atoms with neighboring nickel centers.[1] When exposed to moisture, the bridging oxygen bonds are broken, and water molecules coordinate to the nickel ions. This results in the formation of the monomeric dihydrate, Ni(acac)₂(H₂O)₂, where the coordination sphere of the nickel atom is completed by two water molecules.[1] This structural change is the primary reason for the observed differences in color, solubility, and reactivity.

Caption: Reversible hydration of this compound.

Experimental Characterization of Hygroscopicity

Several analytical techniques can be employed to quantify the water content and study the hygroscopic behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of water in the hydrated complex by measuring the change in mass as a function of temperature. The dihydrate will show a distinct mass loss step corresponding to the removal of the two water molecules.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Ni(acac)₂(H₂O)₂ sample into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., dry nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to approximately 200 °C at a controlled rate, typically 10 °C/min. The dehydration of the dihydrate is expected to occur before the onset of ligand decomposition.[2]

-

Data Analysis: The mass loss corresponding to the dehydration step is used to calculate the number of water molecules per formula unit of Ni(acac)₂. For Ni(acac)₂(H₂O)₂, a theoretical mass loss of approximately 12.29% is expected for the removal of two water molecules. A study on supported nickel acetylacetonate showed a water loss of around 10.4% during the initial drying step up to 120°C (393K).[2]

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for the quantitative determination of water content. Both volumetric and coulometric methods can be applied depending on the expected water concentration.

Experimental Protocol (Volumetric):

-

Instrument: A calibrated volumetric Karl Fischer titrator.

-

Solvent: Use a suitable anhydrous solvent in which Ni(acac)₂ is soluble, such as anhydrous methanol or a specialized Karl Fischer solvent.

-

Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or sodium tartrate dihydrate.[3]

-

Sample Analysis: a. Add a known volume of the anhydrous solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent. b. Accurately weigh and add a sample of Ni(acac)₂ (typically 50-100 mg) to the vessel. c. Titrate the dissolved sample with the standardized KF reagent to the electrometric endpoint.[3]

-

Calculation: The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the rate and extent of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption isotherm, which is characteristic of the material's hygroscopicity.

Experimental Protocol:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a known mass of anhydrous Ni(acac)₂ (typically 5-15 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the initial dry mass.

-

Sorption/Desorption Cycle: a. Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is monitored until it reaches equilibrium (i.e., when the rate of mass change is below a set threshold, e.g., <0.002% in 5 minutes).[4][5] b. After reaching the maximum RH, perform a desorption cycle by decreasing the RH in similar steps back to 0% RH.

-

Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total water uptake provide a comprehensive profile of the material's hygroscopic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The change in the coordination environment of the nickel ion upon hydration also affects its electronic transitions, which can be observed by UV-Vis spectroscopy. The UV spectrum of Ni(acac)₂ in a non-coordinating solvent like dichloromethane (B109758) is highly sensitive to the presence of water.[6]

Experimental Protocol:

-

Instrument: A calibrated UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a solution of anhydrous Ni(acac)₂ in a dry, non-coordinating solvent (e.g., dichloromethane) of known concentration.

-

Spectral Measurement: Record the UV-Vis spectrum (e.g., from 250 nm to 400 nm). The anhydrous trimer in dry dichloromethane exhibits a strong absorption band around 265 nm.[6]

-

Effect of Water: The presence of water leads to the formation of the dihydrate, causing a decrease in the 265 nm peak and the growth of a new band around 300 nm.[6] By systematically adding known amounts of water to the solvent, a calibration can be established to qualitatively or semi-quantitatively monitor the hydration state.

Caption: Experimental workflow for hygroscopicity assessment.

Implications for Research and Drug Development

The hygroscopic nature of Ni(acac)₂ has significant implications:

-

Catalysis: The presence of coordinated water can alter the Lewis acidity and steric environment of the nickel center, potentially affecting catalytic activity, selectivity, and reaction kinetics. Using the anhydrous form is often crucial for reactions sensitive to water.

-

Precursor Stability: When used as a precursor for materials synthesis (e.g., nickel oxide thin films or nanoparticles), the hydration state can influence the decomposition pathway and the properties of the final material.

-

Reproducibility: Inconsistent hydration levels between batches of Ni(acac)₂ can lead to poor reproducibility in experimental results.

-

Formulation: In drug development, if a nickel-containing compound were being considered, its hygroscopicity would be a critical factor affecting its stability, formulation, and shelf-life.

Recommended Handling and Storage

To maintain the anhydrous state of this compound and ensure experimental consistency, the following handling and storage procedures are mandatory:

-

Storage: Store the compound in a tightly sealed container within a desiccator containing an active drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) or in an inert atmosphere glovebox.

-

Handling: When handling the material outside of a controlled atmosphere, minimize exposure time to ambient air. Weighing and transfers should be performed as quickly as possible, ideally in a low-humidity environment.

-

Drying: If the material has been exposed to moisture, it can be dehydrated by heating at 50°C under vacuum or by azeotropic distillation with a solvent like toluene.[1]

Conclusion

The hygroscopicity of this compound is a defining characteristic that governs its structure, properties, and utility in scientific applications. The reversible transition between the dark green anhydrous trimer and the blue-green dihydrate monomer necessitates careful control over environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding and characterization of this behavior using techniques such as TGA, Karl Fischer titration, and DVS are essential for achieving reliable, reproducible, and optimal results. Adherence to strict storage and handling protocols is paramount to preserving the integrity of this versatile reagent.

References

A Comprehensive Technical Guide to Nickel(II) Acetylacetonate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nickel(II) acetylacetonate (B107027), a versatile coordination complex with significant applications in research and industry. This document outlines its fundamental properties, common synonyms, and detailed experimental protocols for its use in catalysis and materials science.

Nomenclature and Identification

Nickel(II) acetylacetonate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in identification and literature searches.

| Synonym | Reference |

| Ni(acac)₂ | [1][2] |

| Nickel(II) 2,4-pentanedionate | [1] |

| 2,4-Pentanedione nickel(II) derivative | [1][3] |

| Acetylacetone Nickel(II) Salt | [1] |

| Bis(2,4-pentanedionato)nickel(II) | [1][4] |

| Bis(acetylacetonato)nickel(II) | [4][5] |

| Bis[(Z)-4-oxopent-2-en-2-olato-κ2O,O′]nickel(II) | [5] |

| Nickel acac | [5] |

| Bis(4-hydroxypent-3-en-2-one);nickel | [6] |

| Nickel bis(2,4-pentanedionate) | [6] |

| Nickel bis(acetylacetonate) | [6] |

| Nickel(II) acetoacetonate | [6] |

| (2,4-pentanediono)nickel | [1] |

| Nickel PENTANEDIONATE | [7] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 3264-82-2 | [1][5][7][8][9] |

| Molecular Formula | C₁₀H₁₄NiO₄ | [1][2][7] |

| Molecular Weight | 256.91 g/mol | [7][8][9] |

| Appearance | Light green powder or crystals | [1] |

| Melting Point | 230 °C (decomposes) | [1][7] |

| Boiling Point | 220 °C at 11 mmHg | [7] |

| Density | 1.455 g/cm³ | [5][7] |

| Solubility in Water | 4.8 g/L | [7][10] |

| EC Number | 221-875-7 | [1][8][9] |

| Beilstein Registry Number | 4157970 | [8][9] |

Experimental Protocols

This compound is a widely used precursor and catalyst in a range of chemical transformations. This section provides detailed methodologies for some of its key applications.

Synthesis of Nickel Nanoparticles

This protocol details the solvothermal reduction of this compound to produce nickel nanoparticles (NiNPs).[9]

Materials:

-

This compound (Ni(acac)₂)

-

Oleylamine (OAm)

-

Dibenzyl ether (DBE)

-

Trioctylphosphine (TOP)

-

Nitrogen gas (N₂)

Procedure:

-

In a 20 mL glass vial, add 0.25 mmol of Ni(acac)₂ to the desired volume of OAm. Adjust the total volume with DBE.

-

Degas the solution for 2 minutes by flushing with a stream of N₂.

-

Heat the solution to 100 °C and maintain for 10 minutes.

-

Add the desired amount of TOP (e.g., TOP/Ni ratio of 2).

-

Degas the solution again with an N₂ stream.

-

Heat the solution to 220 °C and maintain for 2 hours.

-

Cool the mixture to room temperature.

-

Add excess acetone to precipitate the nanoparticles.

-

Centrifuge the solution at 4000 rpm for 4 minutes and decant the supernatant.

-

The resulting NiNPs can be redispersed in a suitable solvent like n-hexane for further analysis.

Deposition of Nickel Oxide (NiO) Thin Films via Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of NiO thin films using this compound as a precursor in a CVD process.

Materials:

-

This compound (Ni(acac)₂)

-

Substrate (e.g., conductive glass)

-

Oxygen (O₂)

-

Water vapor

Procedure:

-

Place the substrate in a CVD reactor.

-

Heat the substrate to the desired deposition temperature (e.g., 400 °C).

-

Introduce Ni(acac)₂ vapor into the reactor.

-

Introduce a flow of oxygen saturated with water vapor into the reactor.

-

Maintain the deposition conditions for a set period to achieve the desired film thickness.

-

Cool the reactor to room temperature and remove the coated substrate.

Nickel-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents

This protocol outlines the use of this compound as a catalyst in the cross-coupling reaction between an aryl halide and a Grignard reagent.

Materials:

-

This compound (Ni(acac)₂)

-

Aryl halide (e.g., 4-chlorotoluene)

-

Grignard reagent (e.g., phenylmagnesium bromide)

-

Anhydrous solvent (e.g., THF)

-

Ligand (e.g., bis-(2-diphenylphosphinophenyl)ether - DPE-Phos)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve Ni(acac)₂ and the phosphine (B1218219) ligand in the anhydrous solvent.

-

Add the aryl halide to the catalyst mixture.

-

Slowly add the Grignard reagent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Visualized Workflow: Synthesis of Nickel Nanoparticles

The following diagram illustrates the experimental workflow for the synthesis of nickel nanoparticles from this compound.

Caption: A flowchart illustrating the key steps in the synthesis of nickel nanoparticles.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Advances in Nickel Nanoparticle Synthesis via Oleylamine Route - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ニッケル(II)アセチルアセトナート 95% | Sigma-Aldrich [sigmaaldrich.com]

Health and safety hazards of Nickel(II) acetylacetonate

An In-depth Technical Guide to the Health and Safety Hazards of Nickel(II) Acetylacetonate (B107027)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) acetylacetonate, a coordination complex with the formula Ni(C₅H₇O₂)₂, is a widely utilized catalyst and precursor in organic synthesis and materials science. Its utility, however, is juxtaposed with significant health and safety concerns that necessitate a thorough understanding for professionals handling this compound. This guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and safe handling procedures for this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to assessing its hazard potential and implementing appropriate safety measures.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄NiO₄ | [1][2] |

| Molar Mass | 256.91 g/mol | [1] |

| Appearance | Light green or emerald-green solid/orthorhombic crystals | [1][2][3] |

| Melting Point | 230 °C (decomposes) | [1][2] |

| Boiling Point | 220 °C at 11 mmHg | [1][4] |

| Density | 1.455 g/cm³ at 17 °C | [2][3] |

| Solubility | Soluble in water (4.8 g/L), ethanol, chloroform, benzene, and toluene; Insoluble in ether. | [1][2][3] |

| Vapor Pressure | 2.7 hPa at 110 °C | [1] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [3][5] |

Toxicological Profile

This compound exhibits a range of toxic effects, including acute toxicity, skin and respiratory sensitization, and carcinogenicity. The toxicity is primarily attributed to the bioavailability of the nickel(II) ion.

Acute Toxicity

The acute toxicity of this compound has been determined through oral and dermal exposure routes in animal models.

| Route | Species | LD₅₀ | GHS Category | Reference |

| Oral | Rabbit | 587 mg/kg | Category 4 | [1][3][6] |

| Oral | Rat (female) | 500 mg/kg | Category 4 | [6] |

| Intraperitoneal | Mouse | 125 mg/kg | - | [7] |

3.1.1. Experimental Protocol: Acute Oral Toxicity (OECD 425 Up-and-Down Procedure)

The acute oral toxicity of this compound is typically determined using a method like the OECD Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult female rats are commonly used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is typically limited to 1 mL/100g body weight for non-aqueous solutions.

-